molecular formula C19H22N4OS B12155618 3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine

3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12155618
M. Wt: 354.5 g/mol
InChI Key: ZURVMYKINWGHPN-UHFFFAOYSA-N
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Description

3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine is a compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a sulfanyl group attached to a methylbenzyl moiety and a phenyl group substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common approach is the reaction of appropriate hydrazine derivatives with carbon disulfide to form dithiocarbazate intermediates. These intermediates are then cyclized to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The specific methods used can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl and sulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or sulfanyl moieties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl and phenyl groups can also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine is unique due to the specific combination of its functional groups. The presence of both a sulfanyl group and a propan-2-yloxy-substituted phenyl group on the triazole ring provides distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H22N4OS/c1-13(2)24-17-6-4-5-16(11-17)18-21-22-19(23(18)20)25-12-15-9-7-14(3)8-10-15/h4-11,13H,12,20H2,1-3H3

InChI Key

ZURVMYKINWGHPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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